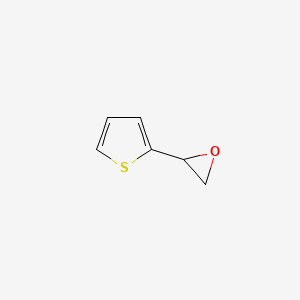
2-(THIOPHEN-2-YL)OXIRANE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(THIOPHEN-2-YL)OXIRANE is a heterocyclic compound that features both a thiophene ring and an oxirane (epoxide) ring The thiophene ring is a five-membered ring containing one sulfur atom, while the oxirane ring is a three-membered cyclic ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(THIOPHEN-2-YL)OXIRANE can be synthesized through the epoxidation of thiophene derivatives. One common method involves the use of Baylis-Hillman adducts, which are versatile intermediates for the synthesis of heteroaryl-substituted oxiranes. The epoxidation of these adducts can be achieved using reagents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-(THIOPHEN-2-YL)OXIRANE undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form thiophene derivatives with hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids (e.g., m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of thiophene diols.
Reduction: Formation of thiophene alcohols.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(THIOPHEN-2-YL)OXIRANE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(THIOPHEN-2-YL)OXIRANE involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential antimicrobial and antifungal activities, as it can disrupt essential biological processes in microorganisms .
Comparación Con Compuestos Similares
2-(THIOPHEN-2-YL)ETHANOL: A thiophene derivative with a hydroxyl group instead of an oxirane ring.
2-(THIOPHEN-2-YL)ACETIC ACID: A thiophene derivative with a carboxylic acid group.
2-(THIOPHEN-2-YL)METHANOL: A thiophene derivative with a hydroxymethyl group.
Uniqueness: 2-(THIOPHEN-2-YL)OXIRANE is unique due to the presence of both a thiophene ring and an oxirane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its reactivity and potential biological activities further distinguish it from other similar compounds.
Propiedades
Número CAS |
66256-03-9 |
|---|---|
Fórmula molecular |
C6H6OS |
Peso molecular |
126.18 g/mol |
Nombre IUPAC |
2-thiophen-2-yloxirane |
InChI |
InChI=1S/C6H6OS/c1-2-6(8-3-1)5-4-7-5/h1-3,5H,4H2 |
Clave InChI |
KTRZJULHTZAXIS-UHFFFAOYSA-N |
SMILES |
C1C(O1)C2=CC=CS2 |
SMILES canónico |
C1C(O1)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6,9,12,15-Pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione](/img/structure/B3055598.png)
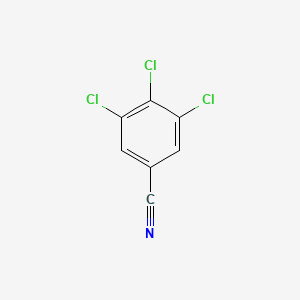
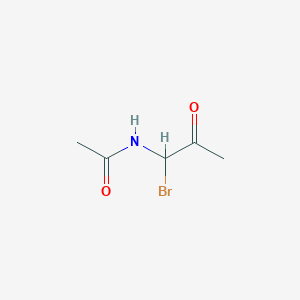
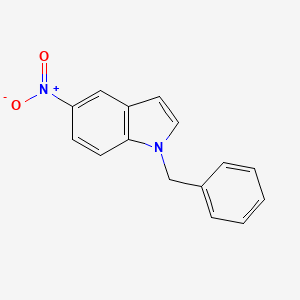

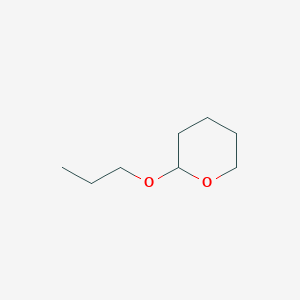
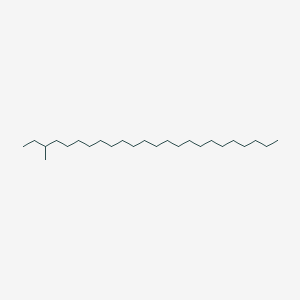
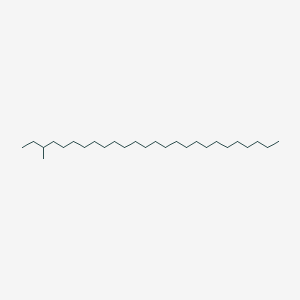
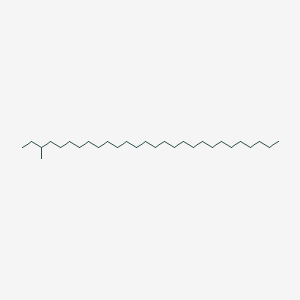
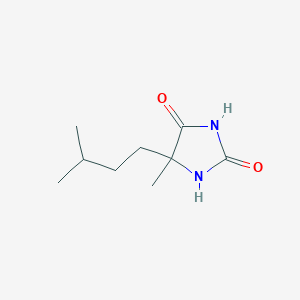
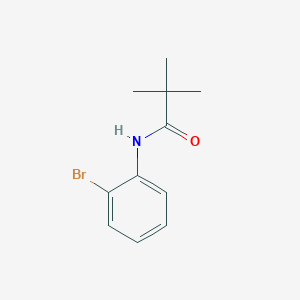
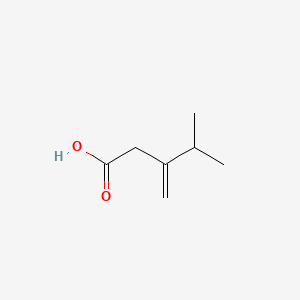
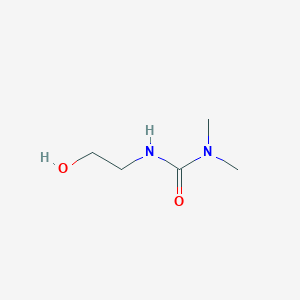
![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B3055621.png)
